3-{3-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid
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Overview
Description
3-{3-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid is a complex organic compound that features a unique structure combining a benzodioxole ring, an oxadiazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid typically involves multiple steps:
Formation of the Benzodioxole Ring: This step involves the reaction of catechol with methanol in the presence of an acid catalyst to form 4,7-dimethoxy-2H-1,3-benzodioxole.
Oxadiazole Ring Formation: The benzodioxole derivative is then reacted with hydrazine hydrate and a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Propanoic Acid Addition: Finally, the oxadiazole intermediate is reacted with acrylonitrile followed by hydrolysis to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzodioxole ring can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The propanoic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Esters and amides.
Scientific Research Applications
3-{3-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{3-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity. The propanoic acid group can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound shares a benzene ring with hydroxyl groups but lacks the oxadiazole and propanoic acid moieties.
3,4-Dihydroxybenzenesulfonic acid: Similar to the above, it has a benzene ring with hydroxyl groups but differs in its functional groups.
Uniqueness
3-{3-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid is unique due to its combination of a benzodioxole ring, an oxadiazole ring, and a propanoic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
3-[3-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O7/c1-20-9-5-8(13(21-2)15-14(9)22-7-23-15)6-10-16-11(24-17-10)3-4-12(18)19/h5H,3-4,6-7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVKFPFKKLJNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3=NOC(=N3)CCC(=O)O)OC)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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